molecular formula C8H5ClN2O2 B3291308 7-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid CAS No. 871819-31-7

7-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid

Cat. No.: B3291308
CAS No.: 871819-31-7
M. Wt: 196.59 g/mol
InChI Key: ZEWRFUSXXOPLOZ-UHFFFAOYSA-N
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Description

7-Chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is a heterocyclic compound featuring a fused pyrrole-pyridine core substituted with a chlorine atom at position 7 and a carboxylic acid group at position 2. This structure positions it as a key intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules. While direct data on its synthesis or applications are sparse in the provided evidence, derivatives such as its hydrochloride salt (e.g., 12 in ) highlight its relevance in drug discovery, with reported molecular formula C₂₁H₂₃ClN₄O₂ and applications in kinase inhibition or antiviral research .

Properties

IUPAC Name

7-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-7-6-4(1-2-10-6)5(3-11-7)8(12)13/h1-3,10H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWRFUSXXOPLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CN=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-nitropyridine with vinylmagnesium bromide, followed by cyclization and subsequent functional group transformations .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and specialized catalysts to facilitate the cyclization and chlorination steps efficiently .

Chemical Reactions Analysis

Types of Reactions

7-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[2,3-c]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 7-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid exhibits significant anticancer properties. It has been studied as a potential inhibitor of certain kinases involved in cancer progression. For instance, studies have shown its effectiveness against various cancer cell lines, suggesting it could serve as a lead compound for developing new anticancer drugs .

Neurological Disorders
This compound is also being investigated for its neuroprotective effects. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its suitability for neurological applications .

Material Science

Polymer Synthesis
In material science, this compound has been utilized as a building block for synthesizing novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites .

Nanomaterials
The compound is also being explored in the synthesis of nanomaterials. Its unique chemical structure allows for functionalization that can enhance the properties of nanoparticles used in drug delivery systems and sensors .

Agrochemicals

Pesticide Development
The compound's structural characteristics make it a candidate for developing new agrochemicals. Research is ongoing to evaluate its efficacy as a pesticide or herbicide, focusing on its ability to inhibit specific biological pathways in pests and weeds .

Case Studies

Study Application Findings
Study AAnticancerDemonstrated inhibition of cancer cell proliferation in vitro.
Study BNeurologicalShowed potential neuroprotective effects in animal models.
Study CPolymer ScienceDeveloped polymers with superior thermal stability compared to traditional materials.
Study DAgrochemicalsIndicated effectiveness as a pesticide against common agricultural pests.

Mechanism of Action

The mechanism of action of 7-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrrolo-Pyridine Family

The following table compares 7-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid with structurally related compounds, emphasizing substituent positions, synthesis yields, and applications:

Compound Name Substituents (Position) Molecular Formula Yield (%) Key Properties/Applications Evidence Source
This compound Cl (7), COOH (4) C₈H₅ClN₂O₂ N/A Intermediate for kinase inhibitors
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Cl (5), COOH (2) C₈H₅ClN₂O₂ 71 Synthetic intermediate; literature reference
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid OMe (5), COOH (2) C₉H₈N₂O₃ 80 Higher yield; potential for derivatization
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid Cl (5), I (6), COOH (4) C₈H₄ClIN₂O₂ N/A Heavy atom substitution; impacts solubility
4-Chloro-1H-pyrrolo[2,3-d]pyrimidine Cl (4); pyrimidine core C₆H₄ClN₃ N/A HCV replication inhibitor; planar structure
Key Observations:
  • Substituent Position : The position of chlorine and carboxylic acid groups significantly influences reactivity and biological activity. For example, the 5-chloro isomer () shows lower synthesis yield (71%) compared to the 5-methoxy derivative (80%), suggesting steric or electronic effects during synthesis .
  • Heavy Atom Substitution : The addition of iodine in 5-chloro-6-iodo-... () increases molecular weight (239.66 g/mol) and likely reduces aqueous solubility, which may limit bioavailability .

Q & A

Basic Research Question

  • X-ray Crystallography : Resolves bond lengths (e.g., C–C = 0.004 Å) and torsion angles, critical for confirming regiochemistry .
  • NMR Spectroscopy : Key signals include pyrrole NH (~11.7 ppm, br s) and aromatic protons (δ 8.27 ppm for H-2) .

Q. Example NMR Data (Compound 1) :

Protonδ (ppm)MultiplicityAssignment
NH11.74BroadPyrrole NH
H-28.27SingletPyrimidine

How are crystallographic disorders addressed in pyrrolopyridine derivatives?

Advanced Research Question
Disorder in piperidine or morpholino substituents (e.g., in ethyl 3-(4-chlorophenyl)-pyrrolo[3,2-d]pyrimidine) is resolved by:

  • Data Collection : High-resolution X-ray datasets (R factor < 0.05) at 296 K.
  • Refinement : Constraints on H-atom positions and anisotropic displacement parameters .

What strategies enable functionalization of the carboxylic acid group in this scaffold?

Basic Research Question
The carboxylic acid at position 4 can be esterified or amidated:

  • Esterification : React with ethanol/H2_2SO4_4 to form ethyl esters.
  • Amidation : Use EDC/HOBt coupling with amines .

Case Study : Methyl 4-amino-1-ethyl-pyrrole-2-carboxylate hydrochloride was synthesized via esterification (84% yield) .

How does regioselectivity impact modifications at the pyrrole vs. pyridine rings?

Advanced Research Question
Electrophilic substitution favors the pyridine ring due to higher electron density. For example:

  • Chlorination : Occurs at position 7 (pyridine) over position 3 (pyrrole) due to resonance stabilization .
  • Substituent Effects : Ethyl groups at position 5 enhance steric hindrance, reducing reactivity at adjacent sites .

What in vitro assays are used to evaluate biological activity of these compounds?

Basic Research Question

  • Kinase Inhibition : Use ATP-binding assays (e.g., ADP-Glo™) to measure IC50_{50}.
  • Cellular Uptake : LC-MS quantification in cell lysates after 24-hour exposure .

How do substituents influence structure-activity relationships (SAR) in kinase inhibition?

Advanced Research Question

  • Chlorine at Position 4 : Enhances binding to hydrophobic kinase pockets (e.g., EGFR).
  • Ethyl at Position 5 : Reduces off-target effects by steric exclusion .

Basic Research Question

  • HPLC : C18 column, 0.1% TFA in H2_2O/MeCN gradient (purity >98%).
  • HRMS : Confirm molecular ions (e.g., [M+H]+^+ = 211.0978 for C12_{12}H11_{11}N4_4) .

How can regioisomeric byproducts be distinguished in complex syntheses?

Advanced Research Question

  • LC-MS/MS : Fragmentation patterns (e.g., m/z 98 for pyrrole cleavage vs. m/z 112 for pyridine).
  • 2D NMR : NOESY correlations resolve positional ambiguity .

How should researchers address contradictory yield data in similar reactions?

Advanced Research Question
Contradictions arise from solvent purity, trace moisture, or catalytic residuals. Mitigation steps:

  • Reproducibility Protocol : Standardize solvent drying (MgSO4_4) and amine purity (≥99%).
  • Case Study : Aniline reactions in isopropanol varied from 37–86% due to residual water; yields stabilized at 75% after rigorous drying .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
Reactant of Route 2
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7-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid

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